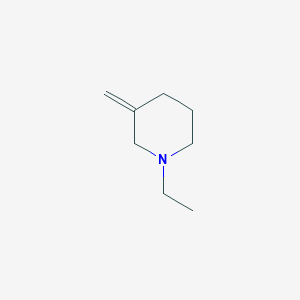
(2S)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves combining phytonutrients or other bioactive compounds, utilizing methods such as Claisen-Schmidt condensation reactions, and employing catalytic processes for efficiency. For instance, Jayaraj and Desikan (2020) detailed the synthesis and structural characterization of a compound using FT-IR, NMR, LC-MS/MS techniques, and single crystal X-ray data, highlighting the importance of precise synthesis methods in obtaining desired structural and functional attributes of compounds (Jayaraj & Desikan, 2020).
Molecular Structure Analysis
Molecular structure analysis often involves a combination of experimental and computational techniques, such as DFT calculations, to elucidate the geometry, electronic parameters, and intermolecular interactions of compounds. For example, the work by Jayaraj and Desikan (2020) provided insights into the molecular structure through single crystal X-ray diffraction analysis and DFT calculations, demonstrating the compound's geometrical and electronic parameters and its potential utility in biological applications (Jayaraj & Desikan, 2020).
Chemical Reactions and Properties
Chemical reactions and properties analysis focuses on understanding how compounds interact with other substances and their reactivity. Studies often examine the synthesis pathways, reaction mechanisms, and the effects of various conditions on the compound's stability and reactivity. For instance, research by Gabriele et al. (2008) explored novel synthesis methods for 2-functionalized benzofurans, providing insights into palladium-catalyzed cycloisomerization and subsequent reactions (Gabriele, Mancuso, & Salerno, 2008).
Wissenschaftliche Forschungsanwendungen
Crystallographic Studies : The compound has been analyzed in crystallographic studies, revealing its molecular structure and conformation. For example, research by Song et al. (2001) focused on the conformation and non-planarity of the semiquinone ring in a related compound (Q. Song, F. Fronczek, & N. Fischer, 2001).
Synthesis and Structural Characterization : Jayaraj and Desikan (2020) synthesized a small molecule combining phytonutrients related to this compound, useful in cardiovascular disease, and performed structural characterizations (Premkumar Jayaraj & Rajagopal Desikan, 2020).
Molecular Aggregation Studies : The effects of molecular aggregation in organic solvent solutions have been studied, indicating the impact of the compound's structure on aggregation interactions (A. Matwijczuk et al., 2016).
Cytotoxic Neolignans Research : Research into neolignans derived from traditional Chinese medicine included compounds structurally similar to (2S)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol, indicating potential for cancer treatment (Xinhua Ma et al., 2017).
X-ray Structures and Computational Studies : Studies on related cathinones provided insights into molecular structures and bonding, as well as electronic spectra, crucial for understanding the compound's properties (J. Nycz et al., 2011).
Eigenschaften
IUPAC Name |
(2S)-1-(1,3-benzodioxol-5-yl)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(11)4-8-2-3-9-10(5-8)13-6-12-9/h2-3,5,7,11H,4,6H2,1H3/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMKZYKJYMJYDG-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCO2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC2=C(C=C1)OCO2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol | |
CAS RN |
172542-26-6 |
Source


|
| Record name | (2S)-1-(1,3-dioxaindan-5-yl)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic acid](/img/structure/B67398.png)




![5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole](/img/structure/B67413.png)

